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Introduction and Mechanism of Action

Intrahepatic cholangiocarcinoma (iCCA) is a rare but aggressive malignancy originating from the bile ducts
within the liver, accounting for approximately 20% of all cholangiocarcinoma cases. With most patients
presenting with advanced or metastatic disease, treatment options remain limited, and prognosis is generally
poor, with a median overall survival of less than 12 months following first-line chemotherapy. The
identification of actionable molecular alterations in iCCA has revolutionized treatment approaches, with
FGFR2 genetic alterations representing one of the most promising therapeutic targets. These alterations
occur in 10-16% of iCCA cases, with a higher prevalence in younger patients and females, and are generally

associated with a more favorable prognosis compared to FGFR2 wild-type tumors.

Derazantinib (ARQ 087) is an orally bioavailable, ATP-competitive, multi-kinase inhibitor with potent
pan-FGFR activity, particularly strong against FGFR1, FGFR2, and FGFR3 kinases. Beyond its primary
FGFR targeting, derazantinib also inhibits several other kinases including RET, DDR2, VEGFR1, and KIT,
though with lower potency compared to its FGFR activity [1]. The drug demonstrates dose-dependent
inhibition of iCCA cell line growth, promotes apoptosis, and reduces signaling transduction in the MAPK
pathway, making it particularly suitable for patients with FGFR2-driven iCCA [2]. From a clinical

development perspective, derazantinib has shown preliminary antitumor activity in patients with
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unresectable or metastatic FGFR2 fusion-positive iCCA, leading to its evaluation in subsequent clinical

trials.

FIDES-01 Phase 2 Trial Design

Study Overview and Objectives

The FIDES-01 trial (NCT03230318) was a phase 2, open-label, single-arm study designed to evaluate the
efficacy and safety of derazantinib as a second-line therapy in patients with inoperable or advanced iCCA
harboring FGFR2 genetic alterations [3] [4]. This multicenter international trial aimed to address the
significant unmet medical need for effective treatments in patients who had progressed on first-line
chemotherapy, as there is no proven standard of care in this setting. The study was structured with two
distinct molecular cohorts to comprehensively evaluate derazantinib's activity across different types of
FGFR?2 alterations, acknowledging the potential variability in treatment response based on the specific nature

of the genetic aberration.

The primary objectives differed between the two cohorts, reflecting the distinct clinical questions being
addressed for each population. For patients with FGFR2 fusions, the primary endpoint was objective
response rate (ORR) as assessed by central radiology review, aiming to confirm the tumor shrinkage
capability of derazantinib in this molecularly defined population. For patients with FGFR2 mutations or
amplifications, the primary endpoint was progression-free survival (PFS), recognizing the need to evaluate
clinical benefit in this less common alteration group [3]. Secondary endpoints across both cohorts included

disease control rate (DCR), overall survival (OS), duration of response, safety, and tolerability.

Patient Population and Treatment Regimen

Table 1: Key Eligibility Criteria for FIDES-01 Trial

Category Inclusion Criteria Exclusion Criteria
Diagnosis Histologically confirmed unresectable or Combined hepatocellular-
metastatic iCCA cholangiocarcinoma
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Category Inclusion Criteria Exclusion Criteria

Molecular FGFR2 fusions, mutations, or amplifications Presence of other driver mutations

Status confirmed by FISH or NGS (e.g., IDH1)

Prior Therapy >1 previous line of chemotherapy for Prior treatment with selective
advanced disease FGFR inhibitors

Performance ECOG performance status of 0 or 1 ECOG =2

Status

Organ Function Adequate hematological, hepatic, and renal Uncontrolled hyperphosphatemia
function

The trial enrolled a total of 143 patients across both cohorts, with 103 patients in the FGFR2 fusion cohort
and 40 patients in the FGFR2 mutations/amplifications cohort [3]. The median age of participants was 59
years, reflecting the typical onset of iCCA in younger populations compared to other gastrointestinal
malignancies. Approximately half of the participants had received >2 previous lines of therapy, indicating a
heavily pretreated population [3]. There was a female predominance (65% in the fusion cohort and 57% in

the mutation/amplification cohort), consistent with the known epidemiology of FGFR2-altered iCCA [5].

All eligible patients received derazantinib 300 mg orally once daily in continuous 28-day cycles until
disease progression, unacceptable toxicity, investigator decision, or consent withdrawal [5] [3]. The 300 mg
dose was established as the recommended phase 2 dose (RP2D) based on prior phase 1 studies that showed a
dose-dependent increase in toxicity at higher doses (250-425 mg QD) without corresponding efficacy
benefits [6]. Treatment beyond radiographic progression was permitted if, in the investigator's assessment,
the patient continued to derive clinical benefit. Dose interruptions and reductions (to 200 mg or 100 mg QD)

were allowed for management of toxicities, with a maximum of two dose reductions permitted per protocol.

Assessment Methods and Endpoints

Tumor response assessments were conducted using computed tomography (CT) or magnetic resonance
imaging (MRI) at baseline and every 8 weeks thereafter for the first 6 months, then every 12 weeks

thereafter until disease progression [5]. Responses were evaluated according to RECIST version 1.1 criteria,
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with all responses confirmed by central radiology review to minimize assessment bias in this open-label
study. The primary efficacy outcomes varied between cohorts as previously noted, with ORR defined as the
proportion of patients achieving complete response (CR) or partial response (PR), and DCR defined as the

proportion achieving CR, PR, or stable disease (SD).

Safety assessments included continuous monitoring of adverse events (AEs), vital signs, and laboratory
parameters (hematology and clinical biochemistry). AEs were graded according to the Common
Terminology Criteria for Adverse Events (CTCAE) version 4.03, with the exception of
hyperphosphatemia, which was graded using ArQule's proprietary criteria given the unique pathophysiology
of this on-target effect of FGFR inhibition [6]. Additionally, exploratory biomarker analyses included serial
measurements of serum phosphate and plasma FGF19, FGF21, and FGF23 levels to evaluate

pharmacodynamic effects of derazantinib on FGFR pathway inhibition [6].

Efficacy and Safety Results

Clinical Efficacy Outcomes

Table 2: Efficacy Results from FIDES-01 Phase 2 Trial

FGFR2 Fusion Cohort
(n=103)

FGFR2 Mutation/Amplification

Parameter
Cohort (n=44)

Objective Response Rate
(ORR)

Disease Control Rate (DCR)

Median Progression-Free
Survival (PFS)

6-Month PFS Rate

12-Month PFS Rate

21.4% [3] to 22.3% [5]

75.7% (95% Cl: 66.3-83.6) [3]

7.8 [5] to 8.0 months [3] (95%
Cl: 5.5-8.3)

53.9% (95% ClI:
42.8%-63.7%) [5]

18.8% (95% Cl: 10.1-29.5) [5]

6.5% [3] to 6.8% [5]

58.1% (95% Cl: 39.1-75.5) [3]

8.3 months (95% CI: 1.9-16.7) [3]

53.9% (95% Cl: 42.8%-63.7%) [5]

44.5% (95% CI: 20.4%-66.1%) [5]
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FGFR2 Fusion Cohort FGFR2 Mutation/Amplification
Parameter

(n=103) Cohort (n=44)
Median Overall Survival 17.2 months (95% CI: 12.5- 15.9 months (95% CI: 8.4-not
(0S) 22.4) [3] estimable) [3]

The efficacy data from the FIDES-01 trial demonstrated meaningful clinical benefit across both cohorts,
with particularly robust outcomes in the FGFR2 fusion population. The ORR of 21.4-22.3% in the fusion
cohort [5] [3] compares favorably to historical response rates of approximately 5-10% with conventional
chemotherapy in the second-line setting. The median PFS of approximately 8 months in both cohorts [5] [3]
represents a significant improvement over the expected PFS of 2-4 months with chemotherapy in this setting.
The median OS of 17.2 months in the fusion cohort [3] is particularly notable, exceeding the typical OS of 6-

9 months observed in second-line iCCA studies.

The response characteristics revealed that no patients in the fusion cohort achieved a complete response,
while one patient in the mutation/amplification cohort with non-measurable disease per RECIST 1.1 criteria
achieved a complete response [5]. Stable disease was the most common best overall response, observed in
53.4% of fusion patients and 56.8% of mutation/amplification patients [5]. The median duration of response
was 6.4 months and 5.6 months in the fusion and mutation/amplification cohorts, respectively [5], indicating
sustained tumor control in responding patients. The disparity in ORR between the fusion and
mutation/amplification cohorts (21.4% vs 6.5%) suggests that FGFR2 fusions may be more sensitive to
derazantinib inhibition compared to other FGFR2 alteration types, highlighting the importance of precise

molecular characterization for optimal patient selection.

Safety and Tolerability Profile

Table 3: Common Adverse Events in FIDES-01 Trial (All Grades)

Incidence Grade =3 .
Adverse Event . Management Strategies
(%) Incidence
Hyperphosphatemia 35-37% [5] Not specified Phosphate binders, dietary
[3] modification
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Incidence Grade =3 .
Adverse Event . Management Strategies
(%) Incidence
Fatigue/Asthenia 33-34% [5] Not specified Dose modification, supportive care
[3]
Nausea 30-32% [5] Not specified Antiemetics, taking with food
[3]
Transaminase 29% [3] 9-10% [5] Dose interruption/reduction,
elevations monitoring
Dry Mouth 27% [5] [3] Not specified Sugar-free gum, saliva substitutes
Dry Eye 23-24% [5] Not specified Artificial tears, ophthalmologic
[3] evaluation

The safety population included all 143 enrolled patients who received at least one dose of derazantinib.
Treatment-emergent adverse events (TEAEs) were reported in 88% of patients overall, with grade 3 or
higher events occurring in 32% of patients [5]. The majority of AEs were grade 1 or 2 in severity and
manageable with supportive care and dose modifications [3]. Hyperphosphatemia, an on-target effect of
FGFR inhibition, was the most frequently reported AE (35-37% of patients) [5] [3], consistent with the
drug's mechanism of action. This effect actually serves as a pharmacodynamic marker of effective FGFR

pathway inhibition and was managed medically in most cases without requiring treatment discontinuation.

Notably, the incidence of certain FGFR inhibitor class effects was relatively low with derazantinib
compared to other agents in this class. Specifically, nail toxicities occurred in 7.5% of patients, stomatitis in
2.0%, retinal events in 1.4%, and palmar-plantar erythrodysesthesia (hand-foot syndrome) in 1.4% [5]. This
suggests that derazantinib may offer a favorable tolerability profile within the FGFR inhibitor class. The
treatment discontinuation rates were 98% in the fusion cohort and 78% in the mutation/amplification cohort,
primarily due to disease progression rather than AEs [3] [4]. These data collectively support that

derazantinib has a manageable safety profile with appropriate monitoring and intervention.

Analytical Method for Derazantinib Quantification
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UPLC-MS/MS Protocol for Drug Monitoring

A novel ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method
was developed and validated for the determination of derazantinib concentrations in biological matrices,
enabling precise pharmacokinetic monitoring in clinical trials [2]. This sensitive and rapid analytical
technique represents an essential component of comprehensive derazantinib protocol implementation,

allowing researchers to establish exposure-response relationships and assess compliance.

Instrumentation and Conditions: The UPLC-MS/MS system consisted of a Waters Xevo TQ-S triple
quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a Waters
ACQUITY UPLC I-Class system for chromatographic separation [2]. The stationary phase was an
ACQUITY UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 pm) maintained at 40°C. The mobile phase
comprised 0.1% formic acid in water (aqueous phase) and acetonitrile (organic phase), with a gradient
elution program as follows: 0-0.5 min (10% acetonitrile at 0.30 mL/min); 0.5-1.0 min (acetonitrile increased
from 10% to 90%); 1.0-1.4 min (90% acetonitrile); and 1.4-1.5 min (acetonitrile decreased from 90% to

10%) [2]. The injection volume was 2 pL, and the total run time was 2.0 minutes per sample.

Mass Spectrometry Parameters: Detection was performed in selective reaction monitoring (SRM) mode
with positive ion detection. The mass transitions monitored were m/z 468.96 — 382.00 for derazantinib and
m/z 488.01 — 400.98 for pemigatinib (internal standard) [2]. Key mass spectrometry parameters included a
desolvation temperature of 500°C, desolvation gas flow of 1000 L/hr, cone gas flow of 150 L/hr, and
collision gas flow of 0.15 mL/min. These optimized parameters ensured selective and sensitive detection of

derazantinib across the anticipated concentration range in clinical samples.

Sample Preparation Procedure: Plasma samples (100 pL) were protein-precipitated with 300 pL of
acetonitrile containing the internal standard (pemigatinib) [2]. After vortex mixing for 1 minute and
centrifugation at 13,000 rpm for 10 minutes at 4°C, the supernatant was transferred to autosampler vials for
injection. The method demonstrated linearity over a concentration range of 1-2000 ng/mL, with precision
and accuracy meeting accepted bioanalytical validation criteria [2]. This robust quantification protocol is
essential for derazantinib therapeutic drug monitoring and pharmacokinetic studies in both preclinical and

clinical settings.

FGFR Signaling Pathway and Rationale for Targeting

© 2026 Smolecule. All rights reserved. 7/12 Tech Support


https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://www.smolecule.com/products/s547998?utm_src=pdf-body
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

(Normal FGFR)

.Mr]>

onstitutive
Activation

Receptor
Dimerization

Phosphorylation  /Phosphorylation \Phosphorylation

RAS PI3K Phosphorylation
STAT
RAF AKT
PLCy
MEK
Y
mTOR
ERK

© 2026 Smolecule. All rights reserved. 8/12 Tech Support


https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Diagram 1: FGFR2 Signaling Pathway and Derazantinib Mechanism of Action. FGFR2 fusions,
characteristic of a subset of iCCA cases, demonstrate constitutive activation that drives oncogenic signaling
through multiple downstream pathways including RAS-RAF-MEK-ERK (proliferation), PI3K-AKT-mTOR
(survival), STAT (proliferation), and PLCy (migration). Derazantinib specifically targets and inhibits the

FGFR?2 fusion protein, abrogating these downstream signals.

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in various
physiological processes, including embryonic development, tissue repair, and metabolism. Under normal
conditions, FGFR activation requires binding of FGF ligands, leading to receptor dimerization,
autophosphorylation, and initiation of intracellular signaling cascades [7]. The primary downstream
pathways include RAS-MAPK, PI3K-AKT, PLCy, and STAT, which collectively regulate fundamental

cellular processes including proliferation, survival, differentiation, and migration [7].

In iCCA, FGFR2 gene fusions represent a prototypical oncogenic driver alteration that constitutively
activates this signaling network independent of ligand binding [7]. These fusions typically involve the 3'
region of FGFR2 (containing the kinase domain) fused to various 5' partner genes, with the most common
being FGFR2-BICC1 arising from t(10;10)(q21;q26) [7]. Other recurrent fusion partners include FGFR2-
PPHLN1, FGFR2-AHCYL1, FGFR2-PARK2, and FGFR2-MGEAS5 [7]. These structural rearrangements
result in constitutive receptor dimerization and ligand-independent signaling, leading to uncontrolled

activation of the downstream oncogenic pathways illustrated in Diagram 1.

The biological and clinical significance of FGFR2 fusions in iCCA is substantial. These alterations are found
almost exclusively in the intrahepatic subtype of cholangiocarcinoma (not in perihilar or extrahepatic forms)
and are generally mutually exclusive with other oncogenic drivers such as KRAS and IDH1 mutations [7].
From a clinical perspective, patients with FGFR2-fusion positive iCCA tend to be younger, more often
female, and demonstrate a more favorable prognosis compared to their FGFR2 wild-type counterparts, even
before the advent of targeted therapies [7]. This distinct clinical profile underscores the importance of
comprehensive molecular testing in all iCCA patients to identify those who may derive benefit from FGFR-

directed therapies like derazantinib.

Discussion and Future Directions
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The development of derazantinib for FGFR2-altered iCCA represents a paradigm shift in the management
of this challenging malignancy, moving away from non-selective chemotherapy toward molecularly targeted
approaches. The phase 2 FIDES-01 trial results demonstrate that derazantinib provides meaningful clinical
benefit with a manageable safety profile in previously treated patients with advanced iCCA harboring
FGFR2 alterations [5] [3] [4]. The efficacy appears most pronounced in the fusion cohort, with an ORR of
21.4-22.3% and median PFS of 7.8-8.0 months, comparing favorably to historical controls receiving

chemotherapy in the second-line setting.

Several important considerations emerge from the derazantinib clinical development program. First, the
differential efficacy observed between fusion and mutation/amplification cohorts highlights the importance
of understanding the specific nature of FGFR alterations and their respective sensitivities to targeted
inhibition [5] [3]. Second, the unique safety profile of derazantinib, characterized by relatively low rates of
certain class-effect toxicities like hyperphosphatemia compared to other FGFR inhibitors, suggests potential
differentiation within this drug class [5]. Finally, the development of a robust UPLC-MS/MS analytical
method for derazantinib quantification [2] provides researchers with an essential tool for therapeutic drug

monitoring and pharmacokinetic-pharmacodynamic analyses.

Looking forward, several key questions remain to be addressed. The ongoing evaluation of derazantinib in
combination with immune checkpoint inhibitors (e.g., in the FIDES-02 study NCT04045613 [1]) represents
a promising approach to potentially enhance and extend treatment responses. Additionally, understanding
and overcoming resistance mechanisms to FGFR inhibition will be crucial for improving long-term
outcomes, with secondary FGFR2 kinase domain mutations already identified as one relevant resistance
pathway [6]. As the field progresses, derazantinib continues to show promise as an important therapeutic
option for patients with FGFR2-altered iCCA, potentially joining other approved FGFR inhibitors in

reshaping the treatment landscape for this molecularly defined subset of biliary tract cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10013357/
https://www.jhoponline.com/special-issues/2022-year-in-review-cholangiocarcinoma/19421:preliminary-results-from-the-fides-01-trial-derazantinib-as-a-second-line-treatment-for-icca-with-fgfr2-alterations
https://ccanewsonline.com/web-exclusives/derazantinib-shows-clinical-efficacy-in-the-treatment-of-icca-in-patients-with-genetically-aberrant-fgfr2
https://www.onclive.com/view/derazantinib-demonstrates-promising-efficacy-in-intrahepatic-cholangiocarcinoma
https://www.nature.com/articles/s41416-018-0334-0
https://pmc.ncbi.nlm.nih.gov/articles/PMC8517413/
https://www.smolecule.com/products/b547998#derazantinib-phase-2-study-design-icca
https://www.smolecule.com/products/b547998#derazantinib-phase-2-study-design-icca
https://www.smolecule.com/products/b547998#derazantinib-phase-2-study-design-icca
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547998?utm_src=pdf-bulk
https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Technique Innovation & Translatability

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 12 /12 Tech Support


https://www.smolecule.com/products/s547998?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

